N,N-Diethylethanolamine: A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals
N,N-Diethylethanolamine: A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals
An In-depth Technical Guide
N,N-Diethylethanolamine (DEAE) is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. This tertiary amino alcohol serves as a crucial precursor in the synthesis of various pharmaceutical agents, most notably the local anesthetic procaine (B135).[1][2] Its basic nature also makes it a valuable pH-regulating agent and corrosion inhibitor.[1][3] A thorough understanding of its physicochemical properties is paramount for its effective and safe use in research and drug development. This technical guide provides a detailed overview of the core physicochemical characteristics of N,N-Diethylethanolamine, complete with experimental methodologies for their determination.
Core Physicochemical Properties
The fundamental physicochemical properties of N,N-Diethylethanolamine are summarized in the tables below, providing a comprehensive dataset for easy reference and comparison.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| Appearance | Colorless to light yellowish liquid | [4] |
| Odor | Nauseating, weak, ammonia-like | [1] |
| Melting Point | -70 °C (-94 °F; 203 K) | [1][5][6] |
| Boiling Point | 161-163 °C (322-325 °F; 434-436 K) at 760 mmHg | [1][4][5] |
| Density | 0.884 g/mL at 25 °C | [1][7] |
| Vapor Density | 4.04 (vs air) | [1][7] |
| Vapor Pressure | 1 mmHg at 20 °C | [1][8] |
| Refractive Index (n20/D) | 1.441 | [1][7] |
| Viscosity | 4.002 mPa·s at 25 °C | [9][10] |
Chemical and Solubility Properties
| Property | Value | Reference |
| pKa (conjugate acid) | 9.87 at 20 °C; 10.1 at 25°C | [9][11] |
| logP (Octanol-Water Partition Coefficient) | 0.21 at 23 °C | [1] |
| Water Solubility | Miscible | [4][5] |
| Solubility in other solvents | Soluble in alcohol, ether, acetone, benzene, and petroleum ether | [1] |
| pH | 11.5 (100 g/L aqueous solution at 20 °C) | [4] |
| Flash Point | 52 °C (125.6 °F) closed cup | [5] |
| Auto-ignition Temperature | 250 °C (482 °F) | [5] |
Key Applications in Drug Development and Research
N,N-Diethylethanolamine's chemical structure, featuring both a tertiary amine and a primary alcohol, makes it a valuable building block and functional ingredient in various applications:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of the local anesthetic procaine through its reaction with 4-aminobenzoic acid.[1][2]
-
pH Regulation: Its basicity allows it to be used as a pH stabilizer in various formulations.[3]
-
Ion Exchange Chromatography: DEAE is a precursor for the synthesis of DEAE-cellulose and DEAE-Sephadex resins, which are widely used in the purification of proteins and other biomolecules.[1]
-
Corrosion Inhibition: It is utilized as a corrosion inhibitor, particularly in steam and condensate lines, by neutralizing carbonic acid and scavenging oxygen.[1]
Experimental Protocols for Physicochemical Property Determination
Detailed methodologies for determining the key physicochemical properties of N,N-Diethylethanolamine are provided below. These protocols are based on standard laboratory practices.
Determination of Boiling Point (Distillation Method)
Objective: To determine the temperature at which N,N-Diethylethanolamine transitions from a liquid to a gas at atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer (calibrated)
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus in a fume hood.
-
Place a small volume (e.g., 25 mL) of N,N-Diethylethanolamine and a few boiling chips into the distillation flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Continue distillation until a small amount of liquid remains in the distillation flask. Do not distill to dryness.
-
Correct the observed boiling point for any significant deviation from standard atmospheric pressure.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which N,N-Diethylethanolamine transitions from a solid to a liquid. As DEAE is a liquid at room temperature, this procedure requires cooling the sample.
Apparatus:
-
Melting point apparatus with a cooling stage or a cold bath (e.g., dry ice/acetone)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated, low-temperature)
Procedure:
-
Cool a small sample of N,N-Diethylethanolamine in a suitable container until it solidifies.
-
Quickly introduce a small amount of the powdered solid into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.
-
Allow the temperature to rise slowly (1-2 °C per minute).
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the last crystal of the solid melts (the end of melting). The range between these two temperatures is the melting point range.
Determination of Density (Pycnometer Method)
Objective: To determine the mass per unit volume of N,N-Diethylethanolamine.
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, dry the outside of the pycnometer, and record its mass (m₂).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with N,N-Diethylethanolamine, bring it to the same constant temperature, adjust the volume to the mark, dry the exterior, and record its mass (m₃).
-
Calculate the density of N,N-Diethylethanolamine using the following formula: Density (DEAE) = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.
Determination of Solubility in Water
Objective: To qualitatively determine the miscibility of N,N-Diethylethanolamine in water.
Apparatus:
-
Test tubes
-
Pipettes or graduated cylinders
-
Vortex mixer or stirring rod
Procedure:
-
Add a known volume of distilled water (e.g., 5 mL) to a test tube.
-
Add a small, measured volume of N,N-Diethylethanolamine (e.g., 0.5 mL) to the water.
-
Agitate the mixture vigorously using a vortex mixer or by stirring.
-
Observe the mixture for the formation of a single, clear phase. If a single phase is observed, the substance is miscible.
-
Continue adding N,N-Diethylethanolamine in increments and observing the mixture. If at any point two distinct layers form, the substance is not fully miscible. For DEAE, it is expected to be miscible in all proportions.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant of the conjugate acid of N,N-Diethylethanolamine.
Apparatus:
-
pH meter with a combination electrode (calibrated)
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Reagents:
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
N,N-Diethylethanolamine solution of known concentration (e.g., 0.1 M)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Pipette a known volume of the N,N-Diethylethanolamine solution into a beaker.
-
Add enough deionized water to ensure the pH electrode is properly immersed.
-
Place the beaker on a magnetic stirrer and begin gentle stirring.
-
Record the initial pH of the solution.
-
Titrate the solution by adding small, known increments of the standardized HCl solution from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot a graph of pH versus the volume of HCl added.
-
Determine the equivalence point from the graph (the point of steepest inflection).
-
The pH at the half-equivalence point (half the volume of HCl required to reach the equivalence point) is equal to the pKa of the conjugate acid of N,N-Diethylethanolamine.
Determination of logP (Shake-Flask Method)
Objective: To determine the partition coefficient of N,N-Diethylethanolamine between n-octanol and water.
Apparatus:
-
Separatory funnel or screw-cap test tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
Analytical instrument for concentration determination (e.g., GC, HPLC, or UV-Vis spectrophotometer)
Reagents:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
N,N-Diethylethanolamine
Procedure:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.
-
Prepare a stock solution of N,N-Diethylethanolamine in the n-octanol-saturated water.
-
Add a known volume of the aqueous DEAE solution and an equal volume of the water-saturated n-octanol to a separatory funnel or test tube.
-
Shake the mixture for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of N,N-Diethylethanolamine in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Calculate logP by taking the base-10 logarithm of P.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of key experimental procedures.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for pKa Determination.
Caption: Synthesis of Procaine from DEAE.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. phillysim.org [phillysim.org]
- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. rudolphresearch.com [rudolphresearch.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. education.com [education.com]
